molecular formula C6H7ClO3 B2536666 Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) CAS No. 53229-56-4

Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI)

Cat. No.: B2536666
CAS No.: 53229-56-4
M. Wt: 162.57
InChI Key: VOUXEEDGGBGRHN-IUYQGCFVSA-N
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Description

Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester, (1R,2S)-rel-(9CI) is a chemical compound with a unique structure that includes a cyclopropane ring and ester functional groups

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended to be a drug or a pesticide, its mechanism of action would depend on its specific molecular targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, care should be taken when handling organic compounds, especially if they are reactive or if they have potential to be harmful if ingested or come into contact with skin .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s a potential material for industrial use, research could focus on improving its synthesis, understanding its properties, and exploring its applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester typically involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. This intermediate is then reacted with methanol to produce the desired ester . The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The industrial methods also focus on minimizing by-products and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-(chlorocarbonyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the initial step to form cyclopropanecarbonyl chloride.

    Methanol: Reacts with cyclopropanecarbonyl chloride to form the ester.

    Lithium Aluminum Hydride: Used for the reduction of the ester to alcohol.

    Acids/Bases: Used for hydrolysis reactions.

Major Products Formed

    Alcohols: Formed from the reduction of the ester.

    Carboxylic Acids: Formed from the hydrolysis of the ester.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl (1R,2S)-2-carbonochloridoylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3/t3-,4+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUXEEDGGBGRHN-IUYQGCFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53229-56-4
Record name rac-(1R,2S)-methyl 2-(chlorocarbonyl)cyclopropanecarboxylate
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